molecular formula C14H10ClFO2 B7991531 4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde

Cat. No.: B7991531
M. Wt: 264.68 g/mol
InChI Key: JQLFJRPJILBKPY-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde is a benzaldehyde derivative featuring a benzyloxy substituent at the para-position of the aromatic ring. The benzyl group itself is substituted with chlorine at the 4-position and fluorine at the 3-position (relative to the benzyloxy linkage). This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, where halogenated aromatic systems are common for tuning electronic properties and bioactivity.

Properties

IUPAC Name

4-[(4-chloro-3-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLFJRPJILBKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloro-3-fluorobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to around 60°C for several hours to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Chloro-3-fluorobenzyloxy)benzoic acid.

    Reduction: 4-(4-Chloro-3-fluorobenzyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomerism

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 306934-75-8)
  • Structure : The benzyloxy group has 2-chloro-6-fluoro substituents, and the benzaldehyde ring includes a methoxy group at the 3-position.
  • Key Differences: The chloro and fluoro substituents on the benzyloxy group are in different positions (2 and 6 vs. 4 and 3 in the target compound).
2-(4-Chloro-3-fluorophenoxy)benzaldehyde (CAS 338393-57-0)
  • Structure: A phenoxy group (4-chloro-3-fluoro) is attached at the 2-position of benzaldehyde.
  • Key Differences: Positional isomerism: The substituents are on a phenoxy group rather than benzyloxy. Lower molecular weight (250.65 g/mol vs. 268.68 g/mol for the target compound) and a melting point of 66–68°C, suggesting differences in crystallinity .

Halogenation and Functional Group Variations

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9)
  • Structure : Direct substitution on the benzaldehyde ring: 4-chloro, 2-fluoro, and 3-methoxy groups.
  • Key Differences: No benzyloxy linker; substituents are directly on the aromatic ring.
4-Benzyloxybenzaldehyde
  • Structure : Simple benzyloxy group at the 4-position without halogen substituents.
  • Key Differences :
    • Lack of halogen atoms reduces molecular weight (212.24 g/mol vs. 268.68 g/mol) and likely lowers melting point.
    • The absence of electron-withdrawing halogens may decrease electrophilicity of the aldehyde group, impacting reactivity in condensation reactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde C₁₄H₁₀ClFO₂ 268.68 Not reported 4-Cl, 3-F on benzyloxy; 4-benzaldehyde
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde C₁₅H₁₂ClFO₃ 298.71 Not reported 2-Cl, 6-F on benzyloxy; 3-OCH₃
2-(4-Chloro-3-fluorophenoxy)benzaldehyde C₁₃H₈ClFO₂ 250.65 66–68 4-Cl, 3-F on phenoxy; 2-position
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 Not reported Direct ring substitution: 4-Cl, 2-F, 3-OCH₃

Biological Activity

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C13H10ClF O2
  • Molecular Weight: 252.67 g/mol

Antimicrobial Activity

Research indicates that compounds containing halogenated aromatic systems, such as this compound, exhibit significant antimicrobial properties. The presence of chlorine and fluorine atoms enhances the lipophilicity of the molecule, which can facilitate its penetration through microbial membranes.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This table summarizes the antimicrobial efficacy of the compound against various pathogens, demonstrating its potential as a therapeutic agent in treating infections.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Membrane Disruption: The lipophilic nature allows it to disrupt microbial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Scavenging: Some studies suggest that related aldehydes can scavenge ROS, reducing oxidative stress in cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzaldehyde derivatives. For instance:

  • Fluorination increases electron-withdrawing effects, enhancing reactivity with biological targets.
  • Chlorination can improve binding affinity to certain enzymes or receptors.

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